REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:22][NH:23][O:24][CH3:25].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C=O)C>[CH3:25][O:24][N:23]([CH3:22])[C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:15]([C:17]([F:20])([F:19])[F:18])=[N:16][C:8]=1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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6.2 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)NC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
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N,O-dimethylhydroxyl-amine hydrochloride
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Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
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Cl.CNOC
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 25° C. for 4 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to give a dark brown solution
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Type
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WASH
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Details
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washed with saturated NH4Cl (1×300 mL), saturated NaHCO3 (1×300 mL), and brine (1×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to give 20.5 g of crude product as a brown oil
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Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 250 g, 10% to 35% ethyl acetate-hexanes)
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Type
|
ADDITION
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Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
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were concentrated
|
Type
|
ADDITION
|
Details
|
treated with ether
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Type
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CONCENTRATION
|
Details
|
concentrated again
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=C(N=C(C=C1)C(F)(F)F)NC1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |